(2-Bromophenoxy)acetyl chloride
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Overview
Description
“(2-Bromophenoxy)acetyl chloride” is a chemical compound used for proteomics research . It has a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, a related compound, m-aryloxy phenols, has been synthesized using innovative methods . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H6BrClO2 . The compound’s structure can be further analyzed using its SMILES notation: C1=CC=C(C(=C1)OCC(=O)Cl)Br .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 249.49 and a molecular formula of C8H6BrClO2 .Scientific Research Applications
Environmental Impact and Water Treatment
The research by Li et al. (2015) in the Chemical Engineering Journal highlights the role of halide ions, including bromide, in the degradation of acetaminophen during UV/H2O2 treatment. This study underscores the interaction between bromide and other halides in influencing the degradation rate and pathway of pharmaceuticals in water treatment processes (Li et al., 2015).
Similarly, Luo et al. (2019) investigated the oxidation of 2,4-bromophenol and the formation of bromate and brominated products during water treatment. This research offers insights into the reactivity of bromophenols and their transformation products, which is crucial for understanding the environmental impact of such compounds (Luo et al., 2019).
Biofilm Reduction
Research by Benneche et al. (2011) in RSC Advances explored the use of bromoalkylidene derivatives, synthesized from reactions involving acetyl bromide, in reducing biofilm formation by marine bacteria. This study suggests potential applications in controlling biofilm-related issues in marine and possibly other environments (Benneche et al., 2011).
Organic Synthesis and Drug Development
Research on Zirconium(IV) chloride by Chakraborti and Gulhane (2004) in Synlett demonstrated its use as a catalyst for acetylation of various organic compounds, including phenols. This process may utilize acetyl halides like (2-Bromophenoxy)acetyl chloride and has implications in synthesizing pharmaceutical and chemical products (Chakraborti & Gulhane, 2004).
Furthermore, Francom and Robins (2003) in The Journal of Organic Chemistry presented a method for nonaqueous diazotization of aminopurine derivatives using acyl or silyl halides, which might involve compounds like this compound. This method has implications in the synthesis of nucleoside derivatives, important in medicinal chemistry (Francom & Robins, 2003).
Epigenetic Research
In the field of epigenetics, the work by Filippakopoulos and Knapp (2014) in Nature Reviews Drug Discovery discusses the role of acetyl-lysine modifications in chromatin structure, recognized by bromodomains. Bromodomains, which might interact with bromoacyl groups like those derived from this compound, are critical in understanding gene regulation and are targets for disease treatment (Filippakopoulos & Knapp, 2014).
Safety and Hazards
Future Directions
While specific future directions for “(2-Bromophenoxy)acetyl chloride” were not found in the search results, research into related compounds such as m-aryloxy phenols suggests potential applications in various industries, including plastics, adhesives, and coatings . These compounds also have potential biological activities, including anti-tumor and anti-inflammatory effects .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 2-bromoacetyl group, have been found to interact with prostaglandin g/h synthase 1 in humans .
Mode of Action
It’s known that acetyl chloride compounds can participate in various chemical reactions, including nucleophilic substitution reactions . In such reactions, the chloride ion is typically a leaving group, allowing the acetyl group to form a bond with a nucleophile.
Biochemical Pathways
Acetyl groups play a crucial role in many biochemical pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential pathways in biochemistry .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of (2-Bromophenoxy)acetyl chloride . .
Biochemical Analysis
Biochemical Properties
(2-Bromophenoxy)acetyl chloride is a reactive compound that can participate in various biochemical reactions. It can undergo nucleophilic substitution reactions, where it can interact with enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the electrophilic character of the acetyl chloride group, which can react with nucleophilic sites on biomolecules .
Cellular Effects
Chloride ions, a potential product of its reactions, play significant roles in cellular functions . They can influence cell volume, contribute to the maintenance of electrical neutrality, and participate in the regulation of cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with biomolecules. It can undergo nucleophilic substitution reactions, potentially leading to changes in gene expression and enzyme activity . The acetyl chloride group in the molecule can react with nucleophilic sites on biomolecules, leading to the formation of new covalent bonds .
Metabolic Pathways
Acetyl groups, which could potentially be derived from this compound, play key roles in various metabolic pathways . They are central to the metabolism of carbohydrates, lipids, and proteins, and are involved in the citric acid cycle .
Properties
IUPAC Name |
2-(2-bromophenoxy)acetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCSXBMRXZDAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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